![molecular formula C26H30F3N5O4 B11179894 N-(4-methoxyphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide](/img/structure/B11179894.png)
N-(4-methoxyphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide: is a complex organic compound with a unique structure that includes a methoxyphenyl group, a trifluoromethylphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl and trifluoromethylphenyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and compounds with methoxyphenyl or trifluoromethylphenyl groups. Examples include:
- N-(4-methoxyphenyl)piperazine
- N-(3-trifluoromethylphenyl)piperazine
- 2-(4-methoxyphenyl)-2-oxoacetamide
Uniqueness
What sets N-(4-methoxyphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide apart is its unique combination of functional groups and its potential for diverse applications. The presence of both methoxyphenyl and trifluoromethylphenyl groups, along with the piperazine ring, gives it distinct chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C26H30F3N5O4 |
---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-oxo-1-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]piperazin-2-yl]acetamide |
InChI |
InChI=1S/C26H30F3N5O4/c1-38-21-7-5-19(6-8-21)31-23(35)16-22-25(37)30-9-10-34(22)24(36)17-32-11-13-33(14-12-32)20-4-2-3-18(15-20)26(27,28)29/h2-8,15,22H,9-14,16-17H2,1H3,(H,30,37)(H,31,35) |
InChI Key |
KPYYXQFAXICZCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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